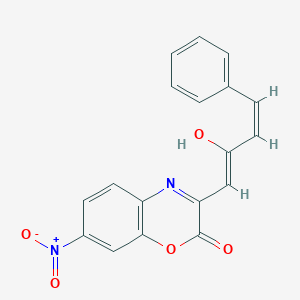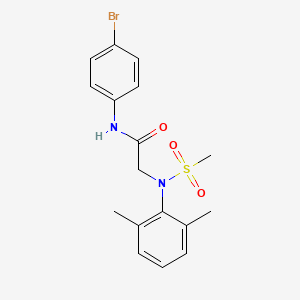
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide), also known as TCS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TCS is a sulfonamide derivative that contains trichlorophenyl and methylbenzenesulfonamide moieties.
作用機序
The mechanism of action of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is not fully understood. However, studies have suggested that N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may inhibit the growth of microorganisms by interfering with their cell wall synthesis. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may also inhibit the activity of certain enzymes involved in metabolic pathways. In addition, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been shown to have both beneficial and detrimental effects on living organisms. In humans, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been reported to have estrogenic activity, which may affect the endocrine system. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has also been shown to disrupt the gut microbiome, which may have implications for overall health. In animals, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been shown to have toxic effects on the liver and kidneys. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has also been shown to have adverse effects on aquatic organisms, such as fish and amphibians.
実験室実験の利点と制限
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has several advantages for lab experiments. It is readily available and relatively inexpensive. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is also stable under normal laboratory conditions. However, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has some limitations. It is toxic to living organisms, which may limit its use in certain experiments. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may also interfere with certain assays, such as those that involve the use of enzymes.
将来の方向性
There are several future directions for research on N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide). One area of interest is the development of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide)-based drugs for the treatment of bacterial and fungal infections. Another area of interest is the investigation of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) as a potential anticancer agent. In addition, further research is needed to understand the environmental impact of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) as a contaminant in water and soil. Finally, more studies are needed to understand the mechanism of action of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) and its effects on living organisms.
Conclusion
In conclusion, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is a chemical compound that has potential applications in various fields. The synthesis of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) involves the reaction of 2,3,5-trichloroaniline with 4-methylbenzenesulfonyl chloride. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been extensively studied for its antibacterial, antifungal, and anticancer properties. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may inhibit the growth of microorganisms by interfering with their cell wall synthesis and may induce apoptosis in cancer cells. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has both beneficial and detrimental effects on living organisms, and further research is needed to understand its mechanism of action and potential environmental impact.
合成法
The synthesis of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) involves the reaction of 2,3,5-trichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of an organic base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学的研究の応用
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been studied for its herbicidal and insecticidal activities. In environmental science, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been researched for its potential environmental impact as a contaminant in water and soil.
特性
IUPAC Name |
4-methyl-N-[2,3,5-trichloro-4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N2O4S2/c1-12-3-7-14(8-4-12)30(26,27)24-17-11-16(21)20(19(23)18(17)22)25-31(28,29)15-9-5-13(2)6-10-15/h3-11,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGJJCBHFSROLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)

![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)

![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)


![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)


![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)